Angiotensinogen (1-14) (rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

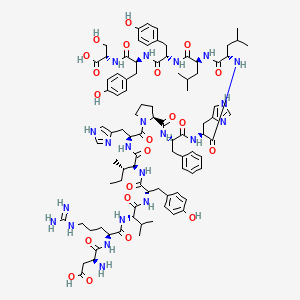

Angiotensinogen (1-14) (rat) is a peptide derived from the N-terminal sequence of the angiotensinogen protein in rats. Angiotensinogen is a precursor to angiotensin peptides, which play a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance. The specific sequence of Angiotensinogen (1-14) (rat) is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Tyr-Tyr-Ser .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Angiotensinogen (1-14) (rat) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Angiotensinogen (1-14) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and activity.

Analyse Des Réactions Chimiques

Types of Reactions: Angiotensinogen (1-14) (rat) primarily undergoes enzymatic reactions rather than traditional chemical reactions. It is a substrate for the enzyme renin, which cleaves the peptide to produce angiotensin I.

Common Reagents and Conditions:

Renin: The enzyme that catalyzes the cleavage of Angiotensinogen (1-14) (rat) to produce angiotensin I.

Buffers: Typically, reactions are carried out in buffered solutions to maintain optimal pH for enzyme activity.

Major Products:

Applications De Recherche Scientifique

Angiotensinogen (1-14) (rat) is widely used in scientific research to study the renin-angiotensin system and its role in regulating blood pressure and fluid balance. It is also used in the development of antihypertensive drugs and in research on cardiovascular diseases. Additionally, it serves as a model peptide for studying enzyme-substrate interactions and peptide synthesis techniques .

Mécanisme D'action

Angiotensinogen (1-14) (rat) exerts its effects through its role as a substrate for renin. Upon cleavage by renin, it produces angiotensin I, which is further converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor that increases blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention .

Comparaison Avec Des Composés Similaires

Angiotensinogen (1-14) (human): Similar to the rat version but derived from human angiotensinogen.

Angiotensinogen (1-10) (rat): A shorter peptide derived from the same protein.

Angiotensin I (rat): The decapeptide produced from the cleavage of Angiotensinogen (1-14) (rat).

Uniqueness: Angiotensinogen (1-14) (rat) is unique in its specific sequence and its role in the rat renin-angiotensin system. Its study provides insights into species-specific differences in the regulation of blood pressure and fluid balance .

Activité Biologique

Angiotensinogen (1-14) is a peptide derived from the rat angiotensinogen precursor, which plays a critical role in the renin-angiotensin system (RAS). This system is essential for regulating blood pressure, fluid balance, and cardiovascular function. The biological activity of Angiotensinogen (1-14) involves its conversion to various angiotensin peptides, particularly Angiotensin II, which has significant physiological effects. This article explores the biological activity of Angiotensinogen (1-14) based on diverse research findings.

Structure and Function

Angiotensinogen (1-14) consists of the first 14 amino acids of the rat angiotensinogen protein. It serves as a substrate for renin, which cleaves it to produce Angiotensin I, subsequently converted to Angiotensin II by angiotensin-converting enzyme (ACE). The sequence of this peptide is crucial for its recognition and processing by enzymes within the RAS.

1. Conversion to Active Peptides

Research indicates that Angiotensinogen (1-14) can be cleaved to form biologically active peptides. Specifically, it is known to be converted into Angiotensin I and subsequently into Angiotensin II:

- Angiotensin I : The decapeptide produced from Angiotensinogen (1-14) serves as a precursor for Angiotensin II.

- Angiotensin II : This octapeptide is a potent vasoconstrictor, influencing blood pressure and fluid homeostasis.

Studies have shown that in diabetic rat models, increased levels of intracellular Ang II were associated with elevated angiotensinogen levels, suggesting a feedback mechanism where higher angiotensinogen leads to increased Ang II production .

2. Physiological Implications

The activity of Angiotensinogen (1-14) has been linked to various physiological processes:

- Blood Pressure Regulation : Elevated levels of Ang II lead to vasoconstriction and increased blood pressure. In hypertensive rat models, the expression of angiotensinogen and its cleavage products was significantly higher .

- Cardiac Hypertrophy : Chronic exposure to high levels of Ang II can induce cardiac remodeling and hypertrophy. Studies have demonstrated that transgenic rats expressing higher levels of angiotensinogen exhibited increased cardiac mass .

Table 1: Summary of Key Research Findings on Angiotensinogen (1-14)

Case Study 1: Diabetic Rat Model

In a study examining the effects of diabetes on cardiac function, researchers induced diabetes in Sprague-Dawley rats using streptozotocin. The results indicated that diabetic rats exhibited significantly elevated intracellular levels of Ang II, which were not normalized by traditional antihypertensive treatments like ACE inhibitors or AT1 receptor blockers. Instead, renin inhibition via Aliskiren showed complete normalization of iAng II levels, highlighting the critical role of angiotensinogen in disease pathology .

Case Study 2: Hypertension and Cardiac Remodeling

Another study focused on spontaneously hypertensive rats demonstrated that increased expression of angiotensinogen led to heightened levels of both Ang-(1-12) and Ang II in cardiac tissues. Immunohistochemical analysis revealed intense staining for these peptides in cardiac myocytes, suggesting a local synthesis pathway independent of renin activity . This finding underscores the potential for targeting angiotensinogen pathways in therapeutic strategies for hypertension.

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H123N21O21/c1-9-50(8)74(109-83(125)67(38-54-23-29-59(114)30-24-54)105-85(127)73(49(6)7)108-76(118)61(17-13-31-95-89(91)92)98-75(117)60(90)41-72(115)116)86(128)106-69(40-56-43-94-46-97-56)87(129)110-32-14-18-71(110)84(126)104-66(35-51-15-11-10-12-16-51)80(122)103-68(39-55-42-93-45-96-55)82(124)100-62(33-47(2)3)77(119)99-63(34-48(4)5)78(120)101-64(36-52-19-25-57(112)26-20-52)79(121)102-65(37-53-21-27-58(113)28-22-53)81(123)107-70(44-111)88(130)131/h10-12,15-16,19-30,42-43,45-50,60-71,73-74,111-114H,9,13-14,17-18,31-41,44,90H2,1-8H3,(H,93,96)(H,94,97)(H,98,117)(H,99,119)(H,100,124)(H,101,120)(H,102,121)(H,103,122)(H,104,126)(H,105,127)(H,106,128)(H,107,123)(H,108,118)(H,109,125)(H,115,116)(H,130,131)(H4,91,92,95)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCYBSGRCYFCNM-YXRWNMRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H123N21O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1823.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.